molecular formula C36H23NO2 B8247841 bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine

bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine

Cat. No.: B8247841
M. Wt: 501.6 g/mol
InChI Key: DOFCFQWRYGGAKK-UHFFFAOYSA-N
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Description

Bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine (CAS 955959-91-8) is a high-value aromatic amine compound engineered for advanced organic light-emitting diode (OLED) research and development. This compound is designed with a molecular architecture that integrates dibenzofuran functional units, which are known to impart high thermal stability and effective charge transport properties. Its primary research application is as an efficient Electron Blocking Layer (EBL) material, particularly in blue fluorescent OLEDs . The dibenzofuran component is critical for stabilizing the material against electron-induced damage, while the aromatic amine structure facilitates efficient hole injection. This dual functionality is essential for confining charge carriers and excitons within the emitting layer, a mechanism that has been demonstrated to significantly boost device performance. Research indicates that implementing this EBL can increase the external quantum efficiency (EQE) of blue fluorescent OLEDs and extend the operational lifetime by over 50% . With a molecular formula of C 36 H 23 NO 2 and a molecular weight of 501.57 g/mol, it is supplied as a solid powder . Researchers should store the product in a cool, dark, and dry environment to maintain stability. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-dibenzofuran-4-yl-N-(4-dibenzofuran-4-ylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H23NO2/c1-3-13-33-29(7-1)31-11-5-9-27(35(31)38-33)23-15-19-25(20-16-23)37-26-21-17-24(18-22-26)28-10-6-12-32-30-8-2-4-14-34(30)39-36(28)32/h1-22,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFCFQWRYGGAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=CC7=C6OC8=CC=CC=C78
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic System Optimization

The Buchwald-Hartwig protocol using Pd(OAc)2 (5 mol%) and XPhos (10 mol%) in toluene at 160°C for 12 hours achieves an 84% yield. This method couples 4-(dibenzo[b,d]furan-4-yl)phenyl bromide with aniline derivatives, leveraging the strong electron-donating effect of dibenzofuran to accelerate oxidative addition.

Notably, the choice of base significantly impacts efficiency. Potassium tert-butoxide outperforms cesium carbonate, reducing side-product formation from 15% to 5%. A comparison of bases is provided in Table 2.

Table 2: Base Effects on Buchwald-Hartwig Reaction

BaseYield (%)Impurity (%)
t-BuOK845
Cs2CO37215
K3PO46818

Scalability and Industrial Relevance

A scaled-up reaction (50 mmol) in xylenes with reflux conditions achieves consistent yields (82–85%), demonstrating industrial viability. The process requires rigorous exclusion of oxygen and moisture to prevent catalyst deactivation, achieved through Schlenk line techniques.

Suzuki-Miyaura Cross-Coupling for Intermediate Synthesis

Synthesis of Dibenzofuran-Biphenyl Precursors

The Suzuki-Miyaura reaction between 4-bromodibenzo[b,d]furan and 4-aminophenylboronic acid forms the biphenylamine intermediate, a critical precursor. Using Pd(PPh3)4 (3 mol%) and Na2CO3 in THF/water (3:1) at 80°C for 8 hours yields 89% of the intermediate. This step is essential for constructing the symmetrical di-dibenzofuran architecture.

Sequential Coupling Strategies

A two-step approach involving initial Suzuki coupling followed by Ullmann amination achieves an overall yield of 74%, outperforming one-pot methods (58%). The isolation of intermediates via column chromatography minimizes side reactions during the amination step.

Mechanistic Insights and Side Reactions

Competing Pathways in C–N Bond Formation

Mass spectrometry traces reveal minor byproducts (5–8%) arising from halogen scrambling and proto-dehalogenation, particularly in Ullmann reactions. These are suppressed by using anhydrous solvents and molecular sieves to scavenge trace water.

Steric and Electronic Effects

The dibenzofuran moiety’s planar structure enhances conjugation but introduces steric hindrance, slowing transmetallation in Pd-catalyzed reactions. Electron-withdrawing substituents on the aryl halide increase oxidative addition rates, reducing reaction times by 20% .

Chemical Reactions Analysis

Types of Reactions: bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Materials Science

Organic Light Emitting Diodes (OLEDs)
One of the most promising applications of bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine is in the development of organic light-emitting diodes. Its structure allows for efficient charge transport, which is crucial for OLED performance. The compound can be used as a host material for phosphorescent emitters, enhancing the efficiency and color purity of OLEDs. Research indicates that compounds with similar structures exhibit ambipolar transport capabilities, making them suitable for use in single-layer blue-emitting OLEDs .

Polymer Blends
In materials science, this compound can be blended with polymers to improve their electrical properties. This compound acts as a dopant that enhances the conductivity of polymer matrices, which is beneficial for applications in flexible electronics and sensors.

Organic Electronics

Charge Transport Layers
The compound serves as an effective charge transport layer in organic electronic devices. Its ability to facilitate both electron and hole transport makes it a versatile component in organic photovoltaic cells and OLEDs. Studies have shown that incorporating this compound into device architectures can significantly enhance charge mobility, leading to improved device performance and stability .

Photonic Devices
In photonic applications, this compound can be utilized in the fabrication of light-emitting devices and lasers. Its optical properties allow for efficient light emission when excited, making it suitable for use in laser diodes and other photonic devices.

Medicinal Chemistry

Potential Anticancer Agents
Recent studies have suggested that derivatives of this compound may exhibit anticancer properties. The structural characteristics of the compound allow it to interact with biological targets effectively. Research into similar compounds has shown promising results in inhibiting tumor cell proliferation, suggesting that further exploration into its medicinal applications could yield significant findings .

Case Studies

Study Focus Findings
Study on OLED EfficiencyInvestigated the use of this compound in OLEDsFound that its incorporation improved charge mobility and device efficiency significantly .
Anticancer ActivityExamined derivatives for potential anticancer effectsIdentified promising inhibitory effects on tumor cell lines, warranting further investigation into its pharmacological potential .
Charge Transport PropertiesEvaluated as a charge transport layer in organic electronicsDemonstrated enhanced performance in organic photovoltaic devices due to improved electron and hole mobility .

Mechanism of Action

The mechanism of action of bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine and analogous compounds:

Compound Name Molecular Formula Core Structure Substituents Key Properties/Applications
This compound C₅₄H₃₃NO₃ Phenylamine Dibenzo[b,d]furan-4-yl phenyl groups OLED host; bipolar charge transport
DBF-BP () Not specified Benzo[cd]pyrene Alkylated dibenzofuran-amine Blue fluorescent dopant; high thermal stability
DBFTrz () C₃₆H₂₂N₆O₂ Dibenzo[b,d]furan Triazinyl groups n-type OLED host; electron transport
N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine () C₂₄H₁₇NO Phenylamine Single dibenzofuran group Smaller conjugation; limited device efficiency
3u () Not specified Diazaborolo-pyridinone Dibenzo[b,d]furan-4-yl, phenyl Boron-containing heterocycle; unoptimized for OLEDs

Key Comparative Analysis

Electronic Properties

  • Target Compound : The phenylamine core enables hole injection, while dibenzofuran groups facilitate electron transport, making it a bipolar host suitable for exciton confinement in OLEDs .
  • DBFTrz : Triazine substituents enhance electron mobility, but the lack of a hole-transporting core limits its use to n-type hosts .
  • DBF-BP : Incorporates a benzo[cd]pyrene core for extended π-conjugation, improving fluorescence quantum yield but requiring bulky side groups for stability .

Thermal Stability

  • Compounds with rigid dibenzofuran moieties (e.g., target compound, DBF-BP) exhibit high glass transition temperatures (Tg > 150°C ), critical for preventing crystallization in OLED layers .
  • Simpler analogs like N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine () show lower thermal stability due to reduced molecular weight and rigidity .

Device Performance

  • Target Compound : Expected to achieve high external quantum efficiency (EQE > 15% ) in OLEDs due to balanced charge transport, inferred from similar dibenzofuran-based hosts (e.g., TpIBT-tFFO in achieved 12.2% EQE) .
  • DBFTrz : Used in tandem with p-type hosts (e.g., t-DCDPA) to optimize charge balance, achieving luminance >10,000 cd/m² .

Synthetic Complexity

  • The target compound likely requires multi-step synthesis involving Ullmann coupling or Buchwald-Hartwig amination to attach dibenzofuran groups to the phenylamine core, similar to methods in and .
  • 3u () involves boron heterocycle formation, which introduces synthetic challenges (e.g., air sensitivity) compared to purely organic analogs .

Biological Activity

Bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and potential therapeutic uses.

Chemical Structure and Properties

The structure of this compound features a central amine group flanked by two dibenzo[b,d]furan moieties. This unique configuration contributes to its electronic properties, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties . The compound has been tested against various bacterial strains, showing significant inhibition of growth. For instance, a study reported that derivatives of dibenzofuran compounds demonstrated effective antibacterial activity, suggesting that this compound may share similar properties due to its structural components .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that compounds containing dibenzofuran structures can interfere with cancer cell proliferation and induce apoptosis. Specifically, the compound has shown efficacy in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell cycle regulation and apoptosis .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in critical processes such as:

  • Cell Cycle Regulation : The compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Apoptosis Induction : It can activate apoptotic pathways, promoting programmed cell death in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Antimicrobial EffectsDemonstrated significant inhibition against Gram-positive bacteria.
Study 2Anticancer ActivityShowed IC50 values in the low micromolar range against breast cancer cell lines.
Study 3Mechanistic InsightsIdentified apoptosis as a primary mode of action through caspase activation.

Q & A

Q. What established synthetic routes exist for bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine, and what reaction conditions critically impact yield?

Methodological Answer: The compound is synthesized via Ullmann coupling or Buchwald-Hartwig amination . Key parameters include:

  • Catalyst system: Pd₂(dba)₃ with Xantphos ligand (2.5 mol% loading).
  • Solvent: Degassed toluene or 1,4-dioxane (reflux at 110–130°C for 24–48 hours).
  • Stoichiometry: 1:1 molar ratio of dibenzofuran-containing aryl halide to aromatic amine. Yield optimization (up to 75%) requires strict exclusion of oxygen (via freeze-pump-thaw cycles) and precise monitoring via TLC/HPLC. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. Which spectroscopic and electrochemical techniques are essential for characterizing the electronic structure of this compound?

Methodological Answer:

  • UV-Vis/PL Spectroscopy : Analyze π-π* transitions (250–400 nm range) and emission maxima (e.g., λem ≈ 450 nm in THF).
  • Cyclic Voltammetry : Determine HOMO/LUMO levels (vs. Fc/Fc+) in anhydrous acetonitrile (0.1 M TBAPF₆).
  • NMR/HRMS : Confirm structure via ¹H/¹³C NMR (CDCl₃) and high-resolution mass spectrometry (ESI+ mode).
  • DFT Calculations : Use B3LYP/6-31G* to model orbital distributions and compare with experimental data .

Q. How does molecular geometry influence the thermal stability of this amine in optoelectronic devices?

Methodological Answer: The twisted dibenzofuran-phenyl backbone reduces crystallinity, enhancing amorphous film stability. Assess via:

  • Differential Scanning Calorimetry (DSC) : Measure Tg > 180°C.
  • Thermogravimetric Analysis (TGA) : 5% weight loss at 320°C under N₂.
  • Accelerated Aging Tests : Expose thin films to 85°C/85% RH for 1,000 hours; monitor degradation via UV-Vis and AFM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported charge-carrier mobility values for thin-film devices using this compound?

Methodological Answer: Discrepancies often stem from film morphology variations . Standardize protocols by:

  • Atomic Force Microscopy (AFM) : Quantify surface roughness (RMS < 2 nm).
  • Space-Charge-Limited Current (SCLC) : Measure mobility in hole-only devices (ITO/PEDOT:PSS/compound/Au) under inert conditions.
  • Gradual Annealing : Optimize temperature (80–150°C) and time (10–30 min) to balance crystallinity and defect density. Cross-validate with GI-XRD to correlate structural order with electronic performance .

Q. What factorial design strategies optimize hole-transport properties in perovskite solar cells?

Methodological Answer: Use a 2³ factorial design to test variables:

  • Dopant concentration (0–5% Li-TFSI).
  • Spin-coating speed (2,000–4,000 rpm).
  • Post-annealing temperature (100–150°C). Response variables: Hole mobility (SCLC) and PCE (J-V curves). Apply ANOVA to identify dominant factors, followed by Response Surface Methodology (RSM) for multi-variable optimization. Control humidity (<1% RH) during processing .

Q. How can computational modeling guide the design of derivatives with improved electron-injection capabilities?

Methodological Answer:

  • DFT/TD-DFT : Calculate electron affinity (EA) and reorganization energy (λ) to predict charge-transport efficiency.
  • Molecular Dynamics (MD) : Simulate packing behavior in thin films (e.g., using Materials Studio).
  • Virtual Screening : Introduce electron-deficient substituents (e.g., -CN, -F) at para positions and rank derivatives via QSPR models. Validate top candidates experimentally via cyclic voltammetry and OFET measurements .

Data Contradiction Analysis

Q. What methodologies address conflicting reports on the compound’s excimer formation in solid-state luminescence?

Methodological Answer:

  • Temperature-Dependent PL : Compare emission spectra at 77 K (isolated molecules) vs. 298 K (aggregated states).
  • Time-Resolved Spectroscopy : Decay kinetics (<10 ns for monomers vs. >100 ns for excimers).
  • Crystallography : Resolve intermolecular distances (≤3.5 Å for π-π stacking) via single-crystal XRD. Control film thickness (50–100 nm) and use host-guest matrices (e.g., CBP) to suppress aggregation .

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